molecular formula C22H21N5O2S2 B2401980 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013772-50-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2401980
CAS No.: 1013772-50-3
M. Wt: 451.56
InChI Key: JVISCMCCHVMBNJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a benzothiazole ring, a tetrahydrothieno[2,3-c]pyridine ring, and a pyrazole ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .

Scientific Research Applications

Design and Synthesis

The design and synthesis of compounds related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been extensively studied. These efforts aim to develop novel compounds with promising biological activities. For instance, Palkar et al. (2017) discussed the design, synthesis, and QSAR studies of novel Schiff bases derived from 2-aminobenzothiazole nucleus, exhibiting significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including those related to the compound of interest, which showed antimicrobial and antioxidant activity (Flefel et al., 2018).

Antimicrobial Activities

Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, evaluating their antimicrobial activities. Some compounds in this series showed promising activities, highlighting the potential of structural analogs in combating microbial infections (Gouda et al., 2010).

Anticancer Activity

Research has also explored the anticancer potential of compounds structurally related to the compound . For example, a study by Rao et al. (2018) focused on the synthesis and characterization of 5-Substituted 4,5,6,7-Tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives, demonstrating various biological activities including antimicrobial, anti-inflammatory, and anticancer activities. This underscores the versatile pharmacological applications of such compounds (Rao et al., 2018).

Molecular Docking and In Vitro Screening

Further studies, like those by Flefel et al., incorporate molecular docking and in vitro screening to assess the binding efficiencies and biological activities of synthesized compounds, providing insights into their potential pharmacological applications (Flefel et al., 2018).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-12-10-16(25-26(12)3)20(29)24-22-19(21-23-15-6-4-5-7-17(15)30-21)14-8-9-27(13(2)28)11-18(14)31-22/h4-7,10H,8-9,11H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISCMCCHVMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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